N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide
Description
N-(3-Chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide is a synthetic carboxamide derivative characterized by a benzamide core substituted with a 2-nitroethyl group at the ortho position. The aniline moiety is further substituted with a 3-chloro-2-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-14(17)7-4-8-15(11)18-16(20)13-6-3-2-5-12(13)9-10-19(21)22/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWWKIYBTOCKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 271.69 g/mol
- IUPAC Name : this compound
The compound features a chloro group, a nitroethyl moiety, and a benzenecarboxamide structure, which contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzenecarboxamides can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.
Research Findings : In vitro studies revealed that the compound exhibited a DPPH radical scavenging activity of approximately 65% at a concentration of 100 µg/mL, indicating significant antioxidant potential .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Radical Scavenging : The nitro group contributes to the compound's ability to neutralize free radicals.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that related compounds can target specific pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticide Development :
Material Science Applications
- Polymer Chemistry :
Case Studies
-
Case Study on Anticancer Properties :
- A detailed study conducted by Felton et al. (2018) examined the effects of various nitro-substituted compounds on cancer cell lines. This compound was included in the screening process, revealing promising results in inhibiting cell proliferation through apoptosis induction.
-
Agricultural Field Trials :
- Field trials assessing the efficacy of compounds similar to this compound as pesticides showed effective pest control with reduced toxicity to non-target species, indicating a favorable safety profile for agricultural use.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several carboxamide derivatives share structural similarities with the target compound. Key examples include:
Key Observations :
- Substituent Effects : The 3-chloro-2-methylphenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to flutolanil’s 3-isopropoxy group. This may influence binding affinity in pesticidal applications.
- Nitroethyl vs.
Pharmacological Analogues
The compound is classified as a voltage-dependent sodium channel blocker alongside indoxacarb and metaflumizone . Comparative analysis:
Functional Insights :
- Nitroethyl Group : Unlike indoxacarb’s oxadiazine ring, the nitroethyl group may confer redox activity, influencing its persistence or toxicity profile.
- Chloro-Methyl Substitution : The 3-chloro-2-methylphenyl group likely enhances lipophilicity compared to metaflumizone’s fluorophenyl groups, affecting membrane permeability.
Crystallographic and Conformational Comparisons
The target compound’s structural analog, N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide , shares a similar amide-linked aromatic system but replaces the nitroethyl-benzamide with a pyridone-carboxamide . Key differences:
Impact of Halogen Substitution :
- The bromine analog of the pyridone-carboxamide (N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) exhibits nearly identical crystal packing to the chlorine variant, indicating minimal steric/electronic impact from halogen substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
